molecular formula C23H16O2 B14177809 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 923037-30-3

3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one

Cat. No.: B14177809
CAS No.: 923037-30-3
M. Wt: 324.4 g/mol
InChI Key: LNPSLGMOGPNIPT-UHFFFAOYSA-N
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Description

3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one is a complex organic compound that features a unique structure combining naphthalene, furan, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the condensation of 1-naphthol with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It has been found to inhibit NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. This inhibition can lead to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one is unique due to its combination of naphthalene, furan, and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

923037-30-3

Molecular Formula

C23H16O2

Molecular Weight

324.4 g/mol

IUPAC Name

3-(5-naphthalen-1-ylfuran-2-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C23H16O2/c24-22(18-8-2-1-3-9-18)15-13-19-14-16-23(25-19)21-12-6-10-17-7-4-5-11-20(17)21/h1-16H

InChI Key

LNPSLGMOGPNIPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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